molecular formula C21H16BrN5O2S2 B2438639 10-(4-bromobenzenesulfonyl)-N-(3,4-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892750-37-7

10-(4-bromobenzenesulfonyl)-N-(3,4-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2438639
CAS No.: 892750-37-7
M. Wt: 514.42
InChI Key: MCWZERHEECVMKX-UHFFFAOYSA-N
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Description

10-(4-bromobenzenesulfonyl)-N-(3,4-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Properties

IUPAC Name

10-(4-bromophenyl)sulfonyl-N-(3,4-dimethylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN5O2S2/c1-12-3-6-15(11-13(12)2)23-19-18-17(9-10-30-18)27-20(24-19)21(25-26-27)31(28,29)16-7-4-14(22)5-8-16/h3-11H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWZERHEECVMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-bromobenzenesulfonyl)-N-(3,4-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, followed by the introduction of the 4-bromophenylsulfonyl and 3,4-dimethylphenyl groups. Common reagents used in these reactions include bromine, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

10-(4-bromobenzenesulfonyl)-N-(3,4-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert sulfonyl groups to thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

10-(4-bromobenzenesulfonyl)-N-(3,4-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 10-(4-bromobenzenesulfonyl)-N-(3,4-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-chlorophenyl)sulfonyl)-N-(3,4-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
  • 3-((4-fluorophenyl)sulfonyl)-N-(3,4-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Uniqueness

The uniqueness of 10-(4-bromobenzenesulfonyl)-N-(3,4-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the bromine atom, in particular, can enhance its potential as a bioactive compound and provide opportunities for further functionalization through substitution reactions.

Biological Activity

10-(4-bromobenzenesulfonyl)-N-(3,4-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound with a unique multi-cyclic structure and various functional groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound features a bromobenzenesulfonyl moiety which is known to enhance its reactivity and biological interactions. Its intricate thia-tetraazatricyclo structure contributes to its stability and versatility in various applications.

Property Value
Molecular FormulaC20H24BrN6O2S
Molecular Weight486.41 g/mol
CAS NumberNot available
Structural FeaturesMulti-cyclic with sulfonyl group

Biological Activity

Preliminary studies suggest that compounds with similar structures exhibit significant biological activities:

  • Antimicrobial Activity : Compounds with bromobenzenesulfonyl groups have shown promising antimicrobial properties against various bacterial strains. The sulfonyl group enhances binding affinity to bacterial enzymes.
  • Anticancer Activity : Research indicates that similar compounds can inhibit cancer cell proliferation by interfering with cellular signaling pathways. The unique structural features may facilitate interactions with proteins involved in tumor growth.
  • Mechanism of Action : The mechanism of action for this compound is hypothesized to involve:
    • Inhibition of enzyme activity through competitive binding.
    • Disruption of cellular processes leading to apoptosis in cancer cells.

Case Studies

Several studies have investigated related compounds:

  • Study on Sulfonamide Derivatives : A study demonstrated that sulfonamide derivatives exhibit significant cytotoxicity against breast cancer cell lines (MCF-7). The presence of a bromine atom was found to enhance the cytotoxic effects significantly .
  • Research on Tetraazatricyclo Compounds : Another study indicated that tetraazatricyclo compounds possess antimicrobial properties against Gram-positive bacteria due to their ability to disrupt bacterial cell walls .

Future Research Directions

Further research is essential to fully understand the biological activity of this compound:

  • Binding Studies : Detailed studies on binding interactions with specific enzymes or receptors could elucidate the mechanism of action.
  • In Vivo Studies : Conducting in vivo studies will be crucial for assessing the therapeutic potential and safety profile of this compound.

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